7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .
Scientific Research Applications
7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Fluorescent Probes: The compound has been explored as a fluorescent probe due to its tunable photophysical properties, making it useful in bioimaging and chemosensing applications.
Material Science: Its unique electronic properties make it a candidate for use in organic light-emitting devices (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This is particularly relevant in cancer cells, where uncontrolled kinase activity leads to tumor growth . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is influenced by its electronic structure .
Comparison with Similar Compounds
Similar compounds to 7-Ethyl-3,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-Dimethylpyrazolo[1,5-a]pyrimidine: Lacks the ethyl group at position 7, which may affect its biological activity and photophysical properties.
7-Methyl-3,6-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of an ethyl group at position 7, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and photophysical properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
7-ethyl-3,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-7(2)5-11-10-8(3)6-12-13(9)10/h6-7,9,11H,4-5H2,1-3H3 |
InChI Key |
WSXFZTNACRAVGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=C(C=NN12)C)C |
Origin of Product |
United States |
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